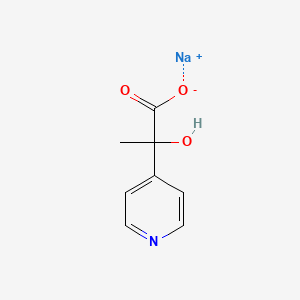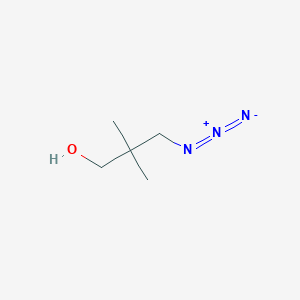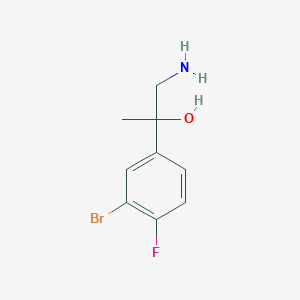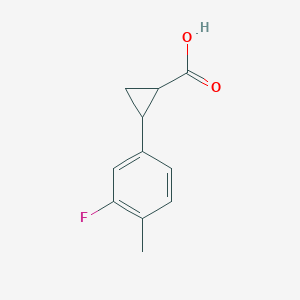
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is a chemical compound that features a tetrazole ring attached to a cyclopropane ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol typically involves the formation of the tetrazole ring followed by the attachment of the cyclopropane ring. One common method involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts to form the tetrazole ring . The cyclopropane ring can then be introduced through various cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-Tetrazol-5-yl)cyclopropan-1-ol involves its interaction with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The cyclopropane ring adds rigidity to the molecule, influencing its binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Tetrazol-5-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(1H-Tetrazol-5-yl)cyclopropan-1-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
1-(1H-Tetrazol-5-yl)cyclopropan-1-ol is unique due to the presence of both a tetrazole ring and a cyclopropane ring with a hydroxyl group. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C4H6N4O |
|---|---|
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1-(2H-tetrazol-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C4H6N4O/c9-4(1-2-4)3-5-7-8-6-3/h9H,1-2H2,(H,5,6,7,8) |
InChI Key |
ONDFJARFVFCWEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NNN=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



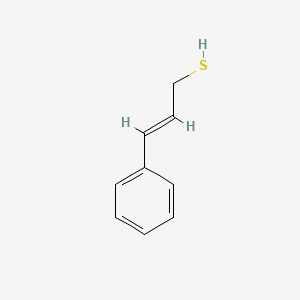


aminehydrochloride](/img/structure/B13600498.png)

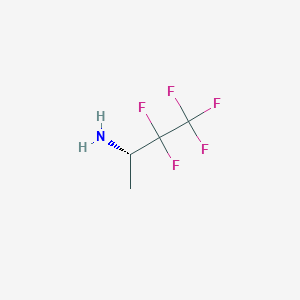
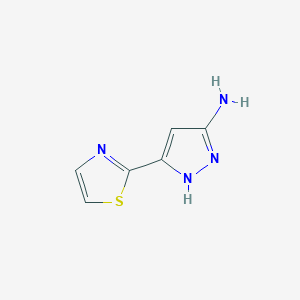

![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
